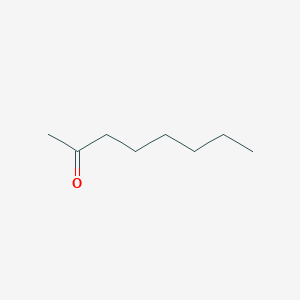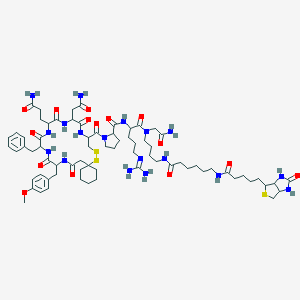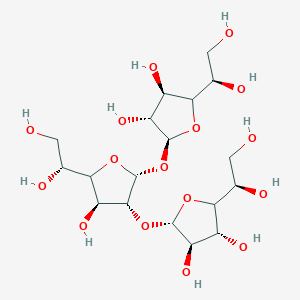![molecular formula C11H16N2O4 B155717 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester CAS No. 1975-87-7](/img/structure/B155717.png)
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1,3-diazaspiro[45]decane-6-carboxylic acid ethyl ester is a chemical compound with a unique spirocyclic structure This compound is part of the diazaspirodecane family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethyl chloroformate and a suitable diazaspirodecane precursor. The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base to facilitate the formation of the ethoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,3-diazaspiro(4.5)decane-2,4-dione: Known for its use in organic synthesis and medicinal chemistry.
7,8-Benzo-1,3-diazaspiro(4.5)decane-2,4-dione: Utilized in the development of pharmaceuticals.
1,3,8-Triazaspiro(4.5)decane-2,4-dione: Investigated for its biological activity and potential therapeutic applications.
Uniqueness
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester stands out due to the presence of the ethoxycarbonyl group, which enhances its reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and contributes to its unique properties.
Properties
CAS No. |
1975-87-7 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-2-17-8(14)7-5-3-4-6-11(7)9(15)12-10(16)13-11/h7H,2-6H2,1H3,(H2,12,13,15,16) |
InChI Key |
HSLTZBCHVYFTBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCC12C(=O)NC(=O)N2 |
Canonical SMILES |
CCOC(=O)C1CCCCC12C(=O)NC(=O)N2 |
Synonyms |
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)



![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)


